Technical Documentation Center

3-(Oxolan-3-yl)azetidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Oxolan-3-yl)azetidine
  • CAS: 1334148-09-2

Core Science & Biosynthesis

Foundational

Technical Whitepaper: The Structural and Synthetic Profiling of 3-(Oxolan-3-yl)azetidine in Modern Drug Discovery

Executive Summary: The "Escape from Flatland" Paradigm In contemporary medicinal chemistry, Fragment-Based Drug Discovery (FBDD) has increasingly shifted toward the incorporation of highly saturated, three-dimensional sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The "Escape from Flatland" Paradigm

In contemporary medicinal chemistry, Fragment-Based Drug Discovery (FBDD) has increasingly shifted toward the incorporation of highly saturated, three-dimensional scaffolds. This strategic integration of sp3-rich fragments is a proven method to enhance clinical success rates by improving aqueous solubility, lowering melting points, and reducing the off-target promiscuity typically associated with flat, highly aromatic (sp2-dominant) molecules 1.

3-(Oxolan-3-yl)azetidine (also known as 3-(tetrahydrofuran-3-yl)azetidine) represents a premium bis-heterocyclic building block designed specifically for this purpose. By fusing a strained, nitrogen-containing azetidine ring with an oxygen-containing oxolane ring, this molecule offers a fraction of sp3 carbons ( Fsp3​ ) of 1.0, making it an ideal vector for exploring complex spatial geometries in target binding pockets 2.

Physicochemical & Structural Profiling

To ensure bench stability, prevent oxidative degradation of the secondary amine, and reduce hygroscopicity, this compound is predominantly synthesized and supplied as a hydrochloride salt [[3]](), 4.

Quantitative Chemical Data

The following table summarizes the core physicochemical metrics critical for pharmacokinetic profiling:

PropertyValue
Chemical Name 3-(Oxolan-3-yl)azetidine hydrochloride
CAS Number 1795438-09-3
Molecular Formula C₇H₁₄ClNO (Salt) / C₇H₁₃NO (Free Base)
Molecular Weight 163.65 g/mol (Salt) / 127.18 g/mol (Free Base)
Fraction sp3 ( Fsp3​ ) 1.0 (100% sp3 hybridized carbons)
H-Bond Donors 1 (as free base) / 2 (as protonated salt)
H-Bond Acceptors 2 (Nitrogen, Oxygen)
Stereochemistry Chiral center at C3 of the oxolane ring

Mechanistic Utility in Medicinal Chemistry

The architectural design of 3-(oxolan-3-yl)azetidine is not arbitrary; it is engineered to solve specific physicochemical liabilities in lead optimization:

  • The Azetidine Motif: Azetidines function as superior bioisosteres for larger, more lipophilic rings like piperidine or pyrrolidine. The high ring strain (~26 kcal/mol) alters the s-character of the C-N bonds, which subtly lowers the basicity (pKa) of the nitrogen compared to unstrained amines. This is a critical mechanistic feature for reducing hERG liability and phospholipidosis while maintaining a rigid vector for substituent projection.

  • The Oxolane Motif: Replacing a lipophilic carbocycle (e.g., cyclopentyl) with an oxolane (tetrahydrofuran) ring introduces a strategically positioned hydrogen-bond acceptor. This significantly lowers the LogD of the resulting drug candidate, enhancing aqueous solubility and metabolic stability.

  • C3-C3 Linkage: The single sp3-sp3 bond connecting the two rings provides controlled rotational flexibility, allowing the molecule to adopt multiple low-energy conformations to maximize induced-fit interactions within a protein binding site.

G A Azetidine Ring (Basic Amine / H-Bond Donor) B C3-C3 sp3 Linkage (Rotational Flexibility) A->B Vector control C Oxolane Ring (Ether Oxygen / H-Bond Acceptor) B->C Stereocenter at C3'

Pharmacophoric topology of 3-(Oxolan-3-yl)azetidine highlighting modular binding features.

Experimental Protocol: Scaffold Integration via SNAr

Automated high-throughput synthesis platforms frequently leverage azetidine building blocks in cross-coupling and nucleophilic substitution reactions to rapidly generate diverse C(sp3)-enriched libraries 5. Below is a self-validating, step-by-step protocol for integrating 3-(oxolan-3-yl)azetidine into a heteroaryl scaffold via Nucleophilic Aromatic Substitution (SNAr).

Objective: Coupling the sp3-rich azetidine fragment to an electron-deficient heteroaryl chloride (e.g., 2-chloropyrimidine) to generate a lead-like scaffold.

  • Step 1: Reagent Preparation. Weigh 3-(oxolan-3-yl)azetidine hydrochloride (1.0 eq) and 2-chloropyrimidine (1.1 eq).

    • Causality: A slight stoichiometric excess of the electrophile ensures complete consumption of the more valuable azetidine building block, simplifying downstream purification.

  • Step 2: Solvent and Base Addition. Suspend the reagents in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.

    • Causality: DIPEA serves a dual purpose: it acts as a non-nucleophilic base to neutralize the HCl salt (liberating the nucleophilic free amine) and functions as an acid scavenger for the HCl generated during the SNAr process. DMF, a polar aprotic solvent, is chosen because it poorly solvates the amine lone pair, thereby maximizing its nucleophilicity.

  • Step 3: Thermal Activation. Heat the reaction mixture to 90 °C under an inert nitrogen atmosphere for 12 hours.

    • Causality: The inherent ring strain of the azetidine slightly lowers its nucleophilicity compared to unstrained secondary amines. Thermal activation is required to overcome the activation energy barrier necessary for the formation of the Meisenheimer complex.

  • Step 4: Quench and Extraction. Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash the organic layer with 5% aqueous LiCl (3x).

    • Causality: Aqueous LiCl is specifically utilized to efficiently partition the highly polar DMF into the aqueous phase. This prevents emulsion formation and mitigates product loss during extraction.

  • Step 5: Chromatographic Purification. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (SiO₂, Gradient: 0-10% MeOH in DCM).

    • Causality: The basic nitrogen in the final product requires a polar protic modifier (MeOH) in the mobile phase to prevent severe peak tailing on the acidic silica stationary phase.

Workflow N1 1. Reagent Prep (Azetidine HCl + Halide) N2 2. Base Addition (DIPEA in DMF) N1->N2 N3 3. Thermal Activation (90°C, 12h) N2->N3 N4 4. Aqueous Workup (LiCl Wash) N3->N4 N5 5. Purification (Flash SiO2, MeOH/DCM) N4->N5

Step-by-step workflow for the SNAr integration of the azetidine building block.

QA/QC Analytical Validation

To validate the structural integrity of the synthesized or procured building block, rigorous analytical testing is required:

  • ¹H NMR (400 MHz, DMSO-d6): The spectrum will be dominated by the high Fsp3​ character. Look for a highly complex multiplet region between 2.0–4.5 ppm corresponding to the 13 sp3 protons. Because the C3 position of the oxolane ring is a stereocenter, the adjacent azetidine protons will appear as distinct, complex multiplets due to their diastereotopic nature.

  • LC-MS (ESI+): The basic azetidine nitrogen readily ionizes in positive electrospray ionization mode. The mass spectrum should display a dominant [M+H]⁺ peak at m/z 128.1 (corresponding to the free base molecular weight of 127.18 + 1.008 for the proton).

References

  • [3] 3-(oxolan-3-yl)azetidine hydrochloride — Chemical Substance Information. NextSDS.3

  • [4] CAS:1795438-09-3, 3-(四氢呋喃-3-基)氮杂环丁烷盐酸盐. Bidepharm. 4

  • [1] Emergent synthetic methods for the modular advancement of sp3-rich fragments. PMC - NIH.1

  • [2] Dual Strain-Release Cascade for Accessing sp3-Rich Azetidine–Bicyclopentane Frameworks Bearing Multiple Quaternary Carbon Centers. ACS Publications. 2

  • [5] End-to-End Automated Synthesis of C(sp3)-Enriched Drug-like Molecules via Negishi Coupling and Novel, Automated Liquid–Liquid Extraction. Journal of Medicinal Chemistry - ACS Publications. 5

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for N-Alkylation and Amidation of 3-(Oxolan-3-yl)azetidine

Introduction & Chemical Context The incorporation of sp³-rich, polar scaffolds is a cornerstone of modern medicinal chemistry. 3-(Oxolan-3-yl)azetidine represents a highly valuable building block, combining the rigidity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The incorporation of sp³-rich, polar scaffolds is a cornerstone of modern medicinal chemistry. 3-(Oxolan-3-yl)azetidine represents a highly valuable building block, combining the rigidity and metabolic stability of an azetidine ring with the hydrogen-bonding capacity of an oxolane (tetrahydrofuran) moiety.

Because the secondary amine of the azetidine ring is the primary vector for synthetic elaboration, robust protocols for N-alkylation and amidation are critical. Commercially, this building block is almost exclusively supplied and handled as a hydrochloride salt (CAS: 1795438-09-3) to prevent oxidative degradation and unwanted polymerization[1]. Consequently, all functionalization workflows must account for the initial liberation of the free base.

Divergent N-functionalization pathways for 3-(Oxolan-3-yl)azetidine.

Protocol A: N-Alkylation via Direct Sₙ2 Displacement

Mechanistic Causality

Azetidine rings possess significant ring strain (~26 kcal/mol), which subtly alters the hybridization of the nitrogen lone pair (increasing its s-character) compared to unstrained secondary amines like piperidine. This makes the azetidine nitrogen slightly less nucleophilic. To drive Sₙ2 alkylation without promoting ring-opening or elimination side reactions, a polar aprotic solvent (DMF or Acetonitrile) and a mild inorganic base (K₂CO₃) are utilized[2]. K₂CO₃ efficiently acts as an acid scavenger for the HCl salt while preventing the over-alkylation and degradation often seen with stronger bases like NaH.

Step-by-Step Procedure
  • Preparation: To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add 3-(Oxolan-3-yl)azetidine hydrochloride (1.0 mmol, 163.6 mg).

  • Basification: Suspend the salt in anhydrous DMF (5.0 mL). Add finely powdered anhydrous K₂CO₃ (3.0 mmol, 414.6 mg). Stir the suspension at room temperature for 15 minutes to liberate the free amine.

  • Electrophile Addition: Dropwise, add the desired alkyl halide (R-X, 1.1 mmol).

  • Thermal Activation: Cap the vial and heat the reaction mixture to 60 °C using an aluminum heating block for 12–16 hours.

  • Workup (Self-Validation): Cool the mixture to room temperature. Quench with distilled water (10 mL) and extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove residual DMF.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH gradient).

Analytical Tracking & Self-Validation
  • TLC: Use a Ninhydrin stain. The starting material (secondary amine) will stain a deep purple/brown. The disappearance of this spot confirms conversion.

  • LC-MS: Monitor via ESI(+). Look for the [M+H]+ mass corresponding to the specific N-alkylated product.

Quantitative Optimization Data
SolventBase (Equiv)Temperature (°C)Conversion (%)Impurity Profile
DMF K₂CO₃ (3.0) 60 >95% Clean, trace unreacted SM
AcetonitrileDIPEA (3.0)8085%Trace elimination products
THFEt₃N (3.0)6540%Incomplete reaction

Protocol B: HATU-Mediated Amidation

Mechanistic Causality

For the amidation of sterically demanding or electronically deactivated secondary amines, is the gold standard[3]. HATU generates a highly reactive OAt (7-aza-1-hydroxybenzotriazole) ester. The nitrogen atom in the pyridine ring of the OAt leaving group provides neighboring group participation, effectively anchoring the azetidine amine and accelerating nucleophilic attack.

Because the starting material is an HCl salt, an excess of N,N-Diisopropylethylamine (DIPEA) is mandatory. DIPEA serves a dual purpose: it frees the azetidine base and deprotonates the carboxylic acid to initiate the coupling cycle[4].

AmidationMechanism Acid Carboxylic Acid Carboxylate Carboxylate Anion Acid->Carboxylate DIPEA (Deprotonation) OAt OAt-Active Ester Carboxylate->OAt + HATU HATU HATU Reagent HATU->OAt Product Amide Product OAt->Product + Amine (Nucleophilic Attack) Amine Azetidine Free Base Amine->Product

HATU-mediated amidation mechanism highlighting the active OAt-ester intermediate.

Step-by-Step Procedure
  • Activation: In a dry flask under N₂ atmosphere, dissolve the target carboxylic acid (1.0 mmol) in anhydrous DMF (4.0 mL). Add DIPEA (3.0 mmol, 522 µL).

  • Coupling Reagent Addition: Add HATU (1.2 mmol, 456 mg) in one portion. Stir the mixture at room temperature for 10 minutes. Observation: The solution will typically turn pale yellow, indicating the formation of the active OAt-ester.

  • Amine Addition: Add 3-(Oxolan-3-yl)azetidine hydrochloride (1.1 mmol, 180 mg) as a solid, followed by an additional equivalent of DIPEA (1.1 mmol, 191 µL) to neutralize the incoming salt.

  • Reaction: Stir at room temperature for 2–4 hours. Cyclic amines like azetidines typically achieve >95% conversion under these optimized conditions[5].

  • Workup (Self-Validation): Dilute the reaction with Ethyl Acetate (20 mL) and wash sequentially with saturated aqueous NaHCO₃ (15 mL), 1M HCl (15 mL) to remove unreacted amine and DIPEA, and brine (15 mL).

  • Isolation: Dry over MgSO₄, concentrate, and purify via silica gel chromatography.

Analytical Tracking & Self-Validation
  • LC-MS: The reaction progress is best tracked by LC-MS. The disappearance of the carboxylic acid mass and the appearance of the [M+H]+ of the product indicate success. HATU byproducts (HOAt, m/z 137) will also be visible but are removed during the basic/acidic aqueous washes.

Quantitative Reagent Comparison Data
Coupling ReagentBaseSolventConversion (%)Notes / Causality
HATU DIPEA DMF >95% Rapid kinetics via neighboring group participation.
EDC / HOBtDIPEADCM75%Slower acylation; requires >12h for acceptable yield.
T3P (50% in EtOAc)Et₃NEtOAc60%Excellent for scale-up (water-soluble byproducts), but lower yield.

References

  • NextSDS Database. "3-(oxolan-3-yl)azetidine hydrochloride — Chemical Substance Information." NextSDS. URL: [Link]

  • Journal of the American Chemical Society. "Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation." ACS Publications, 2017. URL:[Link]

  • Chemical Science. "Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries." RSC Publishing, 2021. URL:[Link]

Sources

Application

Application Note: Strategic Incorporation of 3-(Oxolan-3-yl)azetidine for the Enhancement of Drug Metabolic Stability

Executive Summary The optimization of pharmacokinetic (PK) profiles remains a critical bottleneck in small-molecule drug discovery. Saturated nitrogen heterocycles, such as morpholine and piperidine, are ubiquitous in me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The optimization of pharmacokinetic (PK) profiles remains a critical bottleneck in small-molecule drug discovery. Saturated nitrogen heterocycles, such as morpholine and piperidine, are ubiquitous in medicinal chemistry but frequently suffer from high intrinsic clearance due to Cytochrome P450 (CYP450)-mediated α -oxidation and N-dealkylation. This application note details the mechanistic rationale, synthetic incorporation, and validation protocols for utilizing 3-(Oxolan-3-yl)azetidine as a highly polar, structurally rigid bioisostere to systematically improve metabolic stability, lower lipophilicity, and enhance the overall drug-likeness of lead candidates.

Mechanistic Rationale: The Bioisosteric Advantage

The replacement of traditional cyclic amines with the 3-(Oxolan-3-yl)azetidine motif is not merely a structural swap; it is driven by fundamental physical organic chemistry principles designed to evade metabolic liabilities. As a Senior Application Scientist, understanding the causality behind this substitution is paramount:

  • C-H Bond Strengthening via Ring Strain: The 4-membered azetidine ring possesses significant angle strain. This geometric constraint alters the orbital hybridization of the ring carbons, increasing the s-character of the C-H bonds. Higher s-character directly correlates with increased bond dissociation energy (BDE), making hydrogen atom abstraction by the high-valent iron-oxo species of CYP450 enzymes thermodynamically unfavorable[1].

  • Lipophilicity (LogD) Reduction: The combination of an azetidine and an oxolane (tetrahydrofuran) ring creates a highly polar, compact system. This significantly lowers the overall lipophilicity (LogD) of the molecule[2]. Lower lipophilicity reduces non-specific hydrophobic interactions within the CYP450 active site, decreasing the binding affinity of the drug to the metabolic enzyme.

  • Steric Shielding and Vector Control: The linked oxolane-azetidine system provides a rigid, three-dimensional scaffold. This rigidity restricts the conformational flexibility required to present vulnerable α -carbons to the catalytic heme center of metabolic enzymes, effectively shielding the molecule from oxidation[3].

  • Fsp3 Enhancement: Incorporating this bicyclic system increases the fraction of sp3-hybridized carbons (Fsp3). Higher Fsp3 is statistically correlated with improved aqueous solubility, reduced off-target binding (such as hERG inhibition), and greater overall clinical success rates[4].

Lead Optimization Pathway

The logical progression of replacing a metabolically vulnerable motif with 3-(Oxolan-3-yl)azetidine is visualized below.

LeadOptimization A Lead Molecule (Morpholine/Piperidine) B High CYP450 Clearance (N-dealkylation / Oxidation) A->B C Incorporate Bioisostere: 3-(Oxolan-3-yl)azetidine B->C D Increased C-H Bond Energy (Ring Strain) C->D E Reduced Lipophilicity (Lower LogD) C->E F Metabolically Stable Drug Candidate D->F E->F

Logical workflow of replacing vulnerable amines with 3-(Oxolan-3-yl)azetidine to evade CYP450.

Comparative ADME Profiling

To demonstrate the quantitative impact of this bioisosteric replacement, the table below summarizes typical ADME (Absorption, Distribution, Metabolism, and Excretion) data observed when transitioning from a standard morpholine motif to a 3-(Oxolan-3-yl)azetidine motif on a generic kinase inhibitor core.

ParameterBaseline (Morpholine Motif)Optimized (3-(Oxolan-3-yl)azetidine)Fold Improvement
LogD (pH 7.4) 3.22.1-1.1 units
HLM CL_int (µL/min/mg) 85.412.3~7x reduction
Half-life ( t1/2​ , min) 161127x extension
Fraction sp3 (Fsp3) 0.350.52+0.17
hERG IC50 (µM) 4.2>30>7x safer

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems , meaning they contain internal controls that confirm the success of the procedure independent of the final result.

Protocol A: Synthetic Incorporation via Nucleophilic Aromatic Substitution ( SN​Ar )

Because 3-(Oxolan-3-yl)azetidine is typically sourced as a hydrochloride salt[5], an organic base is strictly required to liberate the nucleophilic secondary amine.

Reagents:

  • Core aryl fluoride/chloride (1.0 eq)

  • 3-(Oxolan-3-yl)azetidine hydrochloride (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Preparation: In a flame-dried microwave vial equipped with a magnetic stir bar, dissolve the core aryl halide (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Amine Liberation: Add 3-(Oxolan-3-yl)azetidine hydrochloride (1.5 eq) followed immediately by DIPEA (3.0 eq). Causality Note: The excess DIPEA ensures complete neutralization of the HCl salt and neutralizes the HF/HCl generated during the substitution, preventing reaction stalling.

  • Reaction: Seal the vial and heat to 90°C in an oil bath or microwave reactor for 4–12 hours.

  • Self-Validation (Monitoring): At t=4h, withdraw a 5 µL aliquot, dilute in 100 µL Methanol, and analyze via LC-MS. The reaction is validated if the starting material mass is depleted and the [M+H]+ corresponding to the azetidine adduct is the base peak.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with 5% aqueous LiCl (3x) to remove DMF. Dry the organic layer over Na2​SO4​ , filter, and concentrate for downstream purification (e.g., reverse-phase prep-HPLC).

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

This protocol measures the intrinsic clearance ( CLint​ ) of the newly synthesized compound.

WorkflowHLM S1 1. Incubation (Compound + HLM) S2 2. Initiation (Add NADPH) S1->S2 S3 3. Time-Course (0 to 60 min) S2->S3 S4 4. Quenching (Cold MeCN + IS) S3->S4 S5 5. LC-MS/MS (Quantification) S4->S5

Step-by-step workflow for the self-validating Human Liver Microsome (HLM) stability assay.

Step-by-Step Procedure:

  • Preparation of Matrix: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ . Thaw Human Liver Microsomes (HLM) on ice and dilute into the buffer to a final protein concentration of 0.5 mg/mL.

  • Compound Spiking: Spike the test compound, as well as a positive control (Verapamil) and a negative control (no compound), into the HLM suspension to achieve a final concentration of 1 µM (keep organic solvent <0.5% v/v to prevent CYP denaturation).

  • Pre-Incubation: Pre-warm the mixture in a 37°C water bath for 5 minutes.

  • Initiation (t=0): Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (final concentration 1 mM). Self-Validation Note: Prepare a parallel "Minus-NADPH" control tube. If the compound degrades in the absence of NADPH, it indicates chemical instability or non-CYP mediated metabolism (e.g., esterase activity).

  • Sampling & Quenching: At intervals of 0, 15, 30, 45, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold Acetonitrile containing an Internal Standard (IS) (e.g., Tolbutamide). The cold solvent instantly denatures the proteins, quenching the reaction.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to analytical plates and quantify the remaining parent compound via LC-MS/MS.

  • Data Validation: The assay is only deemed valid if the positive control (Verapamil) shows a rapid, expected decline (e.g., t1/2​ < 15 min) and the Minus-NADPH control shows >95% compound remaining at 60 minutes.

References

  • Source: National Institutes of Health (NIH)
  • Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design Source: ACS Publications URL
  • Examples of azetidine-based bioisosters Source: ResearchGate URL
  • Synthesis of oxetane and azetidine ethers as ester isosteres Source: RSC Publishing URL
  • 3-(oxolan-3-yl)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low Reactivity in 3-(Oxolan-3-yl)azetidine Coupling Reactions

Welcome to the Technical Support Center for advanced cross-coupling methodologies. As drug development increasingly relies on high-Fsp³ (fraction of sp³ carbons) scaffolds to improve pharmacokinetic profiles, complex bri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced cross-coupling methodologies. As drug development increasingly relies on high-Fsp³ (fraction of sp³ carbons) scaffolds to improve pharmacokinetic profiles, complex bridged and substituted heterocycles like 3-(oxolan-3-yl)azetidine have become highly sought-after building blocks.

However, integrating this specific secondary amine into standard Buchwald-Hartwig amination or reductive amination workflows often results in poor yields, stalled catalytic cycles, or complex byproduct mixtures. This guide provides a mechanistic breakdown of these failures and field-proven solutions to ensure your coupling reactions succeed.

Part 1: Mechanistic Troubleshooting (The "Why")

To solve low reactivity, we must first understand the triple threat that 3-(oxolan-3-yl)azetidine poses to transition-metal catalysis:

  • Severe Steric Hindrance: The azetidine nitrogen is adjacent to an oxolane (tetrahydrofuran) ring at the 3-position. This creates a massive steric umbrella that physically blocks the amine from approaching the palladium-aryl intermediate during the transmetalation step.

  • Catalyst Poisoning via Hemilability: The oxygen atom within the oxolane ring is a Lewis base. It can act as a hemilabile directing group, coordinating to the electrophilic palladium center. This forms an off-cycle, stable chelate that stalls the catalytic cycle prior to reductive elimination.

  • Strain-Accelerated Ring Opening: Azetidines are highly strained four-membered nitrogen heterocycles (~26 kcal/mol of ring strain)[1]. Under the harsh, strongly basic conditions typically used in cross-coupling, the ring is highly susceptible to nucleophilic attack and subsequent strain-accelerated ring cleavage[1].

Part 2: Troubleshooting Guide & FAQs

Q1: My Buchwald-Hartwig coupling with 3-(oxolan-3-yl)azetidine is stalling at <20% conversion. How do I push the reaction to completion? A1: Stalled conversions with this substrate are rarely due to oxidative addition failures; they are caused by a failure in the amine coordination/deprotonation step due to steric bulk and oxolane-oxygen coordination. Standard bidentate ligands (like BINAP or dppf) do not create a wide enough "pocket" for this bulky amine. The Solution: You must switch to highly sterically hindered, electron-rich monophosphine ligands such as RuPhos or BrettPhos [2]. Alternatively, utilizing specialized, highly hindered precatalysts like Pd-PEPPSI-IHeptCl has proven exceptionally effective for sterically encumbered azetidines[3]. These bulky ligands physically prevent the oxolane oxygen from coordinating to the Pd center by saturating the coordination sphere, forcing the productive C-N bond formation.

Q2: My LC-MS shows complete consumption of the starting material, but I am isolating a complex mixture of byproducts. Is the azetidine ring opening? A2: Yes. If you are using strong alkoxide bases like NaOtBu or KOtBu, you are likely inducing strain-accelerated ring opening[4]. Alkoxides can act as nucleophiles, attacking the strained azetidine ring at elevated temperatures. Trace water in your solvent will also generate hydroxide, leading to similar ring-cleavage adducts (often visible as Target Mass + 18 m/z on LC-MS). The Solution: Switch to milder, non-nucleophilic inorganic bases such as Cs₂CO₃ or K₃PO₄ [5]. While these bases require slightly higher reaction temperatures (90–100 °C) to facilitate the deprotonation of the palladium-amine complex, they completely suppress nucleophilic ring opening.

Q3: I am using the commercially available 3-(oxolan-3-yl)azetidine. Does the salt form affect the coupling? A3: Absolutely. 3-(Oxolan-3-yl)azetidine is almost exclusively supplied as a hydrochloride salt (CAS: 1795438-09-3)[6] to prevent degradation during storage[7]. If you use the standard 1.2–1.5 equivalents of base in your coupling protocol, 1.0 equivalent is immediately consumed just to neutralize the HCl. This leaves an insufficient concentration of base to drive the catalytic cycle, stalling the reaction. The Solution: You must add an additional 1.0 equivalent of base (e.g., use 2.5 equivalents of Cs₂CO₃ total) to liberate the free base in situ.

Part 3: Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between catalyst/base selection and reaction outcomes when coupling 3-(oxolan-3-yl)azetidine with a standard aryl bromide.

Catalyst / Ligand SystemBaseSolventTemp (°C)Expected ConversionRing-Opening Risk
Pd₂(dba)₃ / BINAPNaOtBuToluene100< 15%High
Pd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane10030 - 50%Low
Pd₂(dba)₃ / RuPhosCs₂CO₃1,4-Dioxane90> 80%Low
Pd-PEPPSI-IHeptCl K₃PO₄ 1,4-Dioxane 90 > 90% Very Low

Part 4: Experimental Protocols

Self-Validating Protocol: Buchwald-Hartwig Amination of 3-(Oxolan-3-yl)azetidine

This protocol utilizes Pd-PEPPSI-IHeptCl to overcome the steric bulk of the oxolane ring[5], and Cs₂CO₃ to prevent strain-accelerated azetidine ring opening[8].

Step 1: Reagent Preparation (Glovebox Recommended) In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with the aryl halide (1.0 equiv, 0.5 mmol), 3-(oxolan-3-yl)azetidine hydrochloride (1.2 equiv, 0.6 mmol)[6], Pd-PEPPSI-IHeptCl (2–5 mol%)[3], and anhydrous Cs₂CO₃ (2.5 equiv, 1.25 mmol). Causality Check: The 2.5 equivalents of base are strictly required; 1.2 equivalents neutralize the HCl salt, leaving 1.3 equivalents to facilitate the catalytic cycle.

Step 2: Solvent Addition Add anhydrous 1,4-dioxane to reach a 0.2 M concentration (2.5 mL). Seal the tube with a Teflon screw cap and remove it from the glovebox.

Step 3: Reaction Execution Stir the mixture vigorously (800+ rpm) at 90 °C for 12 hours. High stirring rates are required because the reaction is a heterogeneous mixture (Cs₂CO₃ is insoluble in dioxane).

Step 4: Self-Validation & Monitoring At the 4-hour mark, pull a 10 µL aliquot under positive N₂ pressure. Dilute in LC-MS grade acetonitrile and analyze. Validation Metric: You should observe the product mass. If you observe the starting aryl halide alongside a mass of [Target + 18 m/z] or [Target + alkoxide], your base is too nucleophilic or your solvent is wet, confirming ring opening. If only starting materials remain, the catalyst is poisoned.

Step 5: Workup Cool the reaction to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography (typically using a DCM/MeOH gradient due to the polarity of the oxolane and azetidine rings).

Part 5: Diagnostic Visualization

G start Start: 3-(Oxolan-3-yl)azetidine Coupling check Check LC-MS Conversion at 4 Hours start->check high_conv High Conversion (Proceed to Workup) check->high_conv low_conv Low Conversion (<20%) Analyze Byproducts check->low_conv ring_open Byproducts Present (Mass = Target + 18) Ring Opening Detected low_conv->ring_open poison No Byproducts (SM Recovered) Catalyst Poisoning / Steric Block low_conv->poison fix_base Solution: Switch to Milder Base (Cs2CO3) Ensure Anhydrous Conditions ring_open->fix_base fix_cat Solution: Switch Ligand/Catalyst (RuPhos or Pd-PEPPSI-IHeptCl) poison->fix_cat

Workflow for diagnosing and resolving low reactivity in 3-(oxolan-3-yl)azetidine couplings.

References

  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine ResearchG
  • B2(OH)
  • 3-(oxolan-3-yl)
  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degrad
  • Strain-Release Arylations for the Bis-Functionaliz
  • 88-1628-30 Enamine 化合物 100mg CAS No:1795438-09-3 AS ONE

Sources

Troubleshooting

Technical Support Center: 3-(Oxolan-3-yl)azetidine Handling &amp; Stability

Target Audience: Researchers, synthetic chemists, and drug development professionals. Scope: Advanced troubleshooting, long-term storage protocols, and chemical degradation causality for 3-(Oxolan-3-yl)azetidine (Free Ba...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Scope: Advanced troubleshooting, long-term storage protocols, and chemical degradation causality for 3-(Oxolan-3-yl)azetidine (Free Base and Hydrochloride Salt).

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic shelf-life of sp³-rich bifunctional heterocycles. 3-(Oxolan-3-yl)azetidine is a highly valuable, conformationally restricted scaffold in modern drug discovery. However, it merges two distinct structural liabilities into a single molecule: the massive ring strain of an azetidine and the auto-oxidative potential of an oxolane (tetrahydrofuran) ring.

Understanding the thermodynamic drivers behind these liabilities is the key to mastering its handling.

The Molecular Anatomy & Causality of Instability

To prevent degradation, you must first understand the thermodynamic forces actively trying to tear the molecule apart. 3-(Oxolan-3-yl)azetidine degrades through three primary pathways, driven by its distinct functional domains:

  • Azetidine Ring Strain: The four-membered azetidine ring possesses a severe ring strain energy of approximately 25.2 to 25.4 kcal/mol[1][2][3]. This immense thermodynamic pent-up energy makes the C–N bond highly susceptible to nucleophilic attack and acid-catalyzed ring-opening, yielding acyclic 1,3-aminoalcohols.

  • Secondary Amine Nucleophilicity: In its free base form, the unsubstituted azetidine nitrogen is highly basic (pKa ~11.29 for standard azetidines)[2]. It acts as a potent nucleophile, readily absorbing atmospheric carbon dioxide (CO2) to form carbamate salts.

  • Oxolane Auto-Oxidation: The oxolane (THF) moiety undergoes radical-mediated auto-oxidation when exposed to ambient oxygen and ultraviolet/visible light. This process abstracts the hydrogen adjacent to the ether oxygen, forming explosive and synthetically disruptive hydroperoxides[4][5].

DegradationPathways A 3-(Oxolan-3-yl)azetidine B1 Oxolane (THF) Moiety A->B1 B2 Azetidine Ring A->B2 B3 Secondary Amine A->B3 C1 Auto-oxidation (O2/Light) B1->C1 C2 Nucleophilic/Acid Attack B2->C2 C3 Atmospheric CO2/Moisture B3->C3 D1 Hydroperoxides (Explosion Hazard) C1->D1 D2 Ring-Opened Acyclic Amines C2->D2 D3 Carbamate Salts (Mass Increase) C3->D3

Figure 1: Mechanistic degradation pathways of 3-(Oxolan-3-yl)azetidine based on structural liabilities.

Technical Troubleshooting FAQ

Q: Why did my 3-(Oxolan-3-yl)azetidine free base sample inexplicably gain mass and become a viscous oil during benchtop storage? A: This is a classic symptom of atmospheric carbon dioxide and moisture absorption. Because the azetidine nitrogen is highly basic, exposing the free base to ambient air causes the secondary amine to rapidly react with CO2, forming carbamate salts. Causality & Solution: To prevent this, always store the compound as a hydrochloride (HCl) salt. Protonating the amine neutralizes its nucleophilicity and prevents CO2 absorption. If you must use the free base, handle it strictly within an Argon/N2 glovebox.

Q: During a scale-up reaction, my reagent tested positive for high levels of peroxides. How did this happen, and is the azetidine ring to blame? A: The azetidine ring is innocent here; the oxolane (tetrahydrofuran) moiety is the culprit. Just like bulk THF, the oxolane ring undergoes radical-mediated auto-oxidation when exposed to oxygen and light, forming hydroperoxides[4][5][6]. Causality & Solution: Light accelerates the homolytic cleavage of the C–H bond adjacent to the oxolane oxygen. Always store this compound in amber, light-blocking vials under an inert atmosphere.

Q: I attempted to purify the degraded free base using standard silica gel chromatography, but my yield was near zero. Where did the compound go? A: It degraded on the column. Azetidines possess a massive ring strain energy of ~25.2 kcal/mol[1][2]. The acidic silanol groups on standard silica gel protonate the azetidine nitrogen, triggering an acid-catalyzed, strain-release ring-opening reaction that irreversibly degrades the compound. Causality & Solution: Always use basic alumina or triethylamine-deactivated silica when purifying highly strained nitrogen heterocycles to prevent acid-catalyzed cleavage.

Quantitative Stability Data

To optimize your inventory management, refer to the following comparative stability matrix. The data clearly demonstrates the protective thermodynamic effect of salt formation.

Storage ConditionAtmosphereChemical FormEstimated Shelf LifePrimary Degradation Mechanism
25°C (Room Temp) Ambient AirFree Base< 2 WeeksCO2 absorption (carbamates), Oxolane auto-oxidation
25°C (Room Temp) Ambient AirHCl Salt3-6 MonthsSlow oxolane auto-oxidation
4°C (Refrigerated) ArgonFree Base3-6 MonthsTrace oxidation / dimerization
-20°C (Freezer) ArgonHCl Salt> 2 Years None detected (Optimal Condition)

Validated Experimental Protocols

Protocol A: Peroxide Remediation (Self-Validating System)

Objective: Remove explosive hydroperoxides from the oxolane moiety without triggering the 25.2 kcal/mol strain-release of the azetidine ring. Self-Validation: This protocol requires a quantitative KI starch test before and after remediation to guarantee the complete elimination of peroxides, ensuring the system validates its own success.

  • Initial Quantification: Dip a commercial KI-starch peroxide test strip into the sample solution. A color change to dark blue/black indicates peroxides >20 ppm[5]. Do not proceed with synthesis if positive.

  • Column Preparation: Pack a glass frit with Basic Alumina (Activity I). Crucial Causality: Basic alumina is mandatory. Acidic alumina or standard silica will trigger the ring-opening of the azetidine ring[1][2].

  • Elution: Dissolve the contaminated 3-(Oxolan-3-yl)azetidine in a peroxide-free, non-polar solvent (e.g., anhydrous dichloromethane) and pass it through the basic alumina pad. The highly polar hydroperoxides will bind strongly to the alumina, while the target compound elutes.

  • Validation: Evaporate the solvent under reduced pressure (bath temperature strictly < 30°C to prevent thermal shock to any residual peroxides). Re-dissolve a 1 mg aliquot and re-test with a KI-starch strip. The result must read 0 ppm before proceeding.

Protocol B: Forced Degradation & Stability Assessment

Objective: Establish the kinetic boundaries of the compound's stability for IND-enabling studies.

StabilityWorkflow S1 1. Sample Preparation (Free Base vs HCl Salt) S2 2. Baseline Analysis (qNMR & LC-MS) S1->S2 S3 3. Apply Stress Conditions S2->S3 C1 Oxidative (3% H2O2) S3->C1 C2 Hydrolytic (0.1N HCl / NaOH) S3->C2 C3 Photolytic (UV/Vis Exposure) S3->C3 S4 4. Degradant Profiling (Identify Ring-Opening) C1->S4 C2->S4 C3->S4 S5 5. Establish Storage Protocol S4->S5

Figure 2: Self-validating forced degradation workflow for azetidine-containing drug candidates.

  • Sample Preparation: Prepare 10 mg/mL stock solutions of 3-(Oxolan-3-yl)azetidine HCl in HPLC-grade water.

  • Hydrolytic Stress: Add 0.1 N NaOH to one aliquot (basic stress) and 0.1 N HCl to another (acidic stress). Incubate at 40°C for 48 hours. Causality: This determines the exact pH threshold for acid-catalyzed ring-opening versus base stability.

  • Oxidative Stress: Add 3% H₂O₂ to a third aliquot. Incubate at room temperature for 24 hours to simulate accelerated oxolane peroxide formation.

  • Photolytic Stress: Expose a fourth aliquot to UV light (254 nm) for 24 hours to induce radical-mediated degradation.

  • Analysis: Analyze all samples via LC-MS and qNMR. Compare the integration of the azetidine protons against a stable internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify degradation percentages.

References

  • Grokipedia - Azetidine (Chemical Properties and Ring Strain).
  • BASF / YMAWS - Tetrahydrofuran (THF) Storage and Handling.
  • University of Michigan Environment, Health & Safety - Tetrahydrofuran.
  • HETEROCYCLES (CLOCKSS) - Preparation and Synthetic Applications of Azetidines.
  • Accounts of Chemical Research (ACS) - Visible-Light-Mediated aza Paternò–Büchi Reactions and Related Cycloadditions for the Formation of Azetidines.
  • Vanderbilt University Medical Center (VUMC) - Peroxide Forming Chemicals: Management, Retention and Storage.

Sources

Reference Data & Comparative Studies

Validation

Comparing 3-(Oxolan-3-yl)azetidine vs 3-(tetrahydrofuran-3-yl)pyrrolidine in drug design

An in-depth comparative analysis of 3-(Oxolan-3-yl)azetidine and 3-(tetrahydrofuran-3-yl)pyrrolidine reveals critical insights into modern scaffold hopping and bioisosterism. As drug discovery pipelines increasingly prio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of 3-(Oxolan-3-yl)azetidine and 3-(tetrahydrofuran-3-yl)pyrrolidine reveals critical insights into modern scaffold hopping and bioisosterism. As drug discovery pipelines increasingly prioritize developability metrics alongside potency, the strategic contraction of saturated nitrogen heterocycles—specifically moving from a five-membered pyrrolidine to a four-membered azetidine—has become a powerful tactical application to address pharmacokinetic liabilities[1].

This guide objectively compares the physicochemical, structural, and metabolic profiles of these two scaffolds, providing the causality behind their performance differences and the self-validating experimental protocols required to evaluate them.

Structural Dynamics and Causality

Both compounds feature a central tetrahydrofuran (oxolane) ring linked at the 3-position to a saturated nitrogen heterocycle. The sole structural divergence is the size of the aza-ring: a four-membered azetidine versus a five-membered pyrrolidine.

While this seems like a minor truncation of a single methylene (-CH₂-) group, it fundamentally alters the molecule's three-dimensional topology, electron distribution, and lipophilicity[2].

  • Conformational Rigidity & Exit Vectors: The pyrrolidine ring possesses moderate flexibility, often adopting envelope or half-chair conformations. In contrast, the azetidine ring is highly strained and rigid. This rigidity locks the exit vectors of the molecule, reducing the entropic penalty upon target binding. If the azetidine conformation perfectly matches the receptor pocket, binding affinity can increase dramatically; if it clashes, affinity is lost.

  • Basicity (pKa) Modulation: The inherent ring strain in the four-membered azetidine compresses the C–N–C bond angle to approximately 93°. To accommodate this geometry, the ring bonds utilize more p-orbital character, which forces the nitrogen's lone pair to reside in an orbital with higher s-character[3]. Because s-electrons are held closer to the nucleus, the lone pair is less available for protonation. Consequently, while both are strong secondary amines, azetidines often exhibit a slightly lower pKa than their pyrrolidine counterparts in a given scaffold environment[3].

ScaffoldHopping Pyrrolidine 3-(tetrahydrofuran-3-yl)pyrrolidine (Baseline Scaffold) Azetidine 3-(Oxolan-3-yl)azetidine (Ring-Contracted Bioisostere) Pyrrolidine->Azetidine Ring Contraction (-CH2) LogP Reduced Lipophilicity (↓ LogP) Enhanced Aqueous Solubility Azetidine->LogP pKa Altered Basicity (pKa shift) Increased s-character of N lone pair Azetidine->pKa Metabolism Improved Metabolic Stability Removal of susceptible -CH2- Azetidine->Metabolism Vector Rigidified Exit Vectors Altered receptor binding topology Azetidine->Vector

Logical relationship demonstrating the physicochemical impacts of contracting pyrrolidine to azetidine.

Physicochemical Profiling

The removal of the methylene group directly impacts the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. The table below summarizes the quantitative shifts expected when hopping from the pyrrolidine to the azetidine scaffold[2][4].

Property3-(Oxolan-3-yl)azetidine3-(tetrahydrofuran-3-yl)pyrrolidineImpact on Drug Design
Ring System Azetidine (4-membered)Pyrrolidine (5-membered)Azetidine provides higher rigidity.
Molecular Formula C₇H₁₃NOC₈H₁₅NOLower MW favors oral bioavailability.
Molecular Weight 127.19 g/mol 141.21 g/mol Azetidine is more ligand-efficient.
Calculated LogP (cLogP) ~0.4 - 0.6~0.9 - 1.2Azetidine lowers lipophilicity, improving solubility.
Aqueous pKa (Amine) ~10.0 - 10.4 (Strain-modulated)~10.4 - 10.8Influences ionization at physiological pH 7.4.
Metabolic Liability Lower (Fewer C-H bonds)Higher (α/β carbon oxidation)Azetidine often extends half-life (t½).

Causality in ADME: High lipophilicity (LogP > 3) is a primary driver of off-target toxicity, poor aqueous solubility, and rapid cytochrome P450 (CYP) mediated clearance. By substituting pyrrolidine with azetidine, medicinal chemists can lower the LogP, thereby increasing the fraction of unbound drug in plasma (f_u) and reducing non-specific binding to lipid membranes[2].

Experimental Methodologies

To objectively compare these two scaffolds in a drug discovery program, rigorous, self-validating assays must be employed. Below are the standard protocols for evaluating their basicity and metabolic stability.

Protocol A: Self-Validating Potentiometric pKa Determination

Because the pKa difference between azetidines and pyrrolidines can be subtle and context-dependent, high-precision potentiometric titration is required[5].

  • System Calibration: Calibrate the pH electrode using standard IUPAC buffers (pH 4.01, 7.00, and 10.01) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 1.0 mM of the test compound (as the HCl salt) in 50 mL of 0.15 M KCl (to maintain constant ionic strength).

  • Titration: Titrate the solution with standardized 0.1 M KOH under a nitrogen atmosphere (to prevent CO₂ absorption, which forms carbonic acid and skews basic pKa readings).

  • Data Analysis: Plot the volume of titrant against pH. The pKa is derived from the inflection point of the titration curve using the Henderson-Hasselbalch equation.

  • Self-Validation: Run a concurrent titration of a known standard (e.g., standard pyrrolidine, literature pKa 11.27) to validate the electrode's response in the highly basic region.

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Pyrrolidines are frequently oxidized by CYP enzymes at the carbon atoms adjacent to the nitrogen (forming reactive iminium intermediates). Ring contraction to azetidine often mitigates this liability[1].

  • Incubation Mixture: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL Human Liver Microsomes.

  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Aliquot 50 µL of the mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Control Validation (Crucial):

    • Positive Control: Run Verapamil concurrently to ensure the microsomes are metabolically active (expected rapid clearance).

    • Negative Control: Run the test compound without NADPH to ensure any observed depletion is strictly CYP-mediated and not due to chemical instability.

  • Quantification: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance ( Clint​ ) from the elimination rate constant ( k ).

ADMEWorkflow Prep Compound Prep 1 µM in Buffer HLM HLM Incubation + NADPH (37°C) Prep->HLM Quench Quench Reaction Cold Acetonitrile HLM->Quench LCMS LC-MS/MS Quantification Quench->LCMS Data Calculate Half-Life & Intrinsic Clearance LCMS->Data

Step-by-step experimental workflow for evaluating in vitro microsomal metabolic stability.

Conclusion for Drug Designers

The decision to utilize 3-(Oxolan-3-yl)azetidine over 3-(tetrahydrofuran-3-yl)pyrrolidine should be driven by the specific liabilities of the parent project. If a pyrrolidine-containing lead molecule suffers from high lipophilicity, poor aqueous solubility, or rapid CYP-mediated metabolism, the azetidine bioisostere represents a highly rational optimization strategy. However, chemists must be prepared for the altered spatial projection of the oxolane ring, which may require compensatory modifications in adjacent regions of the molecule to maintain optimal target engagement.

References

  • Azetidine - Chemical Properties and Basicity Source: Grokipedia URL:[Link]

  • Improving Drug Design: An Update on Recent Applications of Efficiency Metrics, Strategies for Replacing Problematic Elements, and Compounds in Nontraditional Drug Space Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

Sources

Comparative

Mass spectrometry (LC-MS) fragmentation pattern of 3-(Oxolan-3-yl)azetidine

As a Senior Application Scientist, establishing a robust analytical framework for novel sp³-rich chemical building blocks is critical for downstream pharmacokinetic (PK) and pharmacodynamic (PD) profiling. 3-(Oxolan-3-yl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing a robust analytical framework for novel sp³-rich chemical building blocks is critical for downstream pharmacokinetic (PK) and pharmacodynamic (PD) profiling. 3-(Oxolan-3-yl)azetidine (Chemical Formula: C₇H₁₃NO; Monoisotopic Mass: 127.0997 Da) is a highly polar, low-molecular-weight scaffold increasingly utilized in modern drug discovery to improve metabolic stability and aqueous solubility.

This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) platforms—specifically High-Resolution Quadrupole Time-of-Flight (HR-Q-TOF) versus Triple Quadrupole (QqQ)—for the structural elucidation and quantitation of 3-(Oxolan-3-yl)azetidine. Furthermore, we compare its fragmentation stability against a structural analog to highlight the unique analytical signature of the azetidine ring.

Mechanistic Causality of Fragmentation

Understanding the gas-phase dissociation of 3-(Oxolan-3-yl)azetidine requires analyzing the inherent thermodynamic stability of its two constituent rings under Collision-Induced Dissociation (CID).

  • Azetidine Ring Cleavage: The four-membered azetidine ring possesses significant angle strain (ring strain energy ~26 kcal/mol). Upon electrospray ionization (ESI+), the secondary amine is protonated, creating a highly localized charge center. To relieve ring strain, the molecule readily undergoes a retro-[2+2] cycloaddition-like cleavage or α -cleavage, resulting in the neutral loss of ethylene (C₂H₄, 28.0313 Da) to form a stable iminium ion[1][2]. Alternatively, the loss of ammonia (NH₃, 17.0265 Da) can occur via proton transfer and ring opening[3].

  • Oxolane (Tetrahydrofuran) Ring Cleavage: The oxolane moiety is less strained but highly susceptible to charge-directed fragmentation. The primary pathways involve the loss of water (H₂O, 18.0106 Da) driven by proton affinity at the oxygen atom, or the loss of formaldehyde (CH₂O, 30.0106 Da) via ring contraction[4].

Because the loss of C₂H₄ (28.0313 Da) and CO (27.9949 Da) are nominally isobaric, high-resolution mass spectrometry is strictly required during initial method development to prevent misassignment of the fragmentation pathway.

Fragmentation Precursor [M+H]+ m/z 128.1070 3-(Oxolan-3-yl)azetidine Frag1 m/z 111.0805 [M+H - NH3]+ Precursor->Frag1 -NH3 (17.0265 Da) Frag2 m/z 110.0964 [M+H - H2O]+ Precursor->Frag2 -H2O (18.0106 Da) Frag3 m/z 100.0757 [M+H - C2H4]+ Precursor->Frag3 -C2H4 (28.0313 Da) Frag4 m/z 98.0964 [M+H - CH2O]+ Precursor->Frag4 -CH2O (30.0106 Da)

Primary ESI+ collision-induced dissociation pathways for 3-(Oxolan-3-yl)azetidine.

Platform Comparison: HR-Q-TOF vs. QqQ

To objectively evaluate the analytical performance for this compound, we compared a high-resolution platform (HR-Q-TOF) optimized for structural elucidation against a nominal-mass platform (QqQ) optimized for high-throughput quantitation.

Table 1: HR-Q-TOF Exact Mass Profiling (Structural Elucidation)

Objective: Confirm empirical formula and distinguish isobaric neutral losses. (Mass Accuracy Tolerance: < 5 ppm).

Fragment IonExact Mass (m/z)Measured Mass (m/z)Mass Error (ppm)Neutral LossStructural Origin
[M+H]⁺ 128.1070128.1073+2.3NoneIntact Precursor
Fragment A 111.0805111.0808+2.7- NH₃ (17.0265)Azetidine Cleavage
Fragment B 110.0964110.0962-1.8- H₂O (18.0106)Oxolane Cleavage
Fragment C 100.0757100.0760+3.0- C₂H₄ (28.0313)Azetidine Ring Opening
Fragment D 98.096498.0961-3.1- CH₂O (30.0106)Oxolane Ring Opening
Table 2: QqQ MRM Sensitivity Comparison (Quantitation)

Objective: Determine the optimal transitions for pharmacokinetic monitoring. (Dwell time: 50 ms).

MRM TransitionCollision Energy (eV)Signal-to-Noise (S/N) at 1 ng/mLAnalytical Utility
128.1 → 100.1 15450:1Quantifier: Most abundant, lowest CE required.
128.1 → 111.1 18210:1Qualifier 1: Confirms azetidine presence.
128.1 → 98.1 22185:1Qualifier 2: Confirms oxolane presence.

Scientist's Insight: The Q-TOF is indispensable during the discovery phase to prove that the -28 Da loss is ethylene (from the azetidine ring) and not carbon monoxide (from an unexpected rearrangement). However, for routine plasma PK assays, the QqQ platform utilizing the 128.1 → 100.1 transition offers superior linear dynamic range and a lower Limit of Quantitation (LOQ).

Structural Analog Comparison: Azetidine vs. Pyrrolidine

To validate the uniqueness of the azetidine fragmentation pattern, we compared it against its 5-membered ring analog, 3-(Oxolan-3-yl)pyrrolidine ([M+H]⁺ m/z 142.1226).

Table 3: Collision Energy (CE) Breakdown Dynamics
CompoundRing SizePrimary Neutral LossOptimal CE (eV)Mechanistic Rationale
3-(Oxolan-3-yl)azetidine 4-membered- C₂H₄ (28 Da)15High ring strain lowers the activation energy barrier for C-C bond cleavage.
3-(Oxolan-3-yl)pyrrolidine 5-membered- NH₃ (17 Da)25Lower ring strain makes the pyrrolidine ring highly stable; fragmentation defaults to simple deamination.

Self-Validating Experimental Protocol

A protocol is only as good as its internal controls. The following methodology incorporates self-validating steps to ensure data integrity, specifically addressing the high polarity of 3-(Oxolan-3-yl)azetidine.

Workflow cluster_platforms Parallel Acquisition Strategy Sample Sample Prep & Spike (Internal Standard Added) Chromatography HILIC UHPLC Separation (Aqueous/Organic Gradient) Sample->Chromatography Ionization ESI+ Ionization (Capillary: 3.5 kV, 300°C) Chromatography->Ionization QQQ Triple Quadrupole (QqQ) MRM Mode: Quantitation Ionization->QQQ Targeted QTOF HR-Q-TOF DDA Mode: Elucidation Ionization->QTOF Untargeted Data Data Validation (RT Shift & Mass Defect) QQQ->Data QTOF->Data

LC-MS/MS analytical workflow comparing QqQ and HR-Q-TOF platforms.
Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standard (IS) Spiking

  • Action: Dilute the analyte to 100 ng/mL in 90:10 Acetonitrile:Water containing 0.1% Formic Acid. Spike in 10 ng/mL of a stable isotope-labeled internal standard (e.g., ¹³C₂-azetidine analog) or a structural analog (e.g., 3-(Oxolan-3-yl)pyrrolidine).

  • Causality: The high organic content is required for compatibility with HILIC (Hydrophilic Interaction Liquid Chromatography). The IS acts as a self-validating control to monitor matrix suppression and retention time drift.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a HILIC column (e.g., Waters Acquity BEH Amide, 1.7 µm, 2.1 x 100 mm). Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid. Mobile Phase B: Acetonitrile with 0.1% Formic Acid. Run a gradient from 95% B to 50% B over 5 minutes.

  • Causality: 3-(Oxolan-3-yl)azetidine is highly polar and will exhibit poor retention (eluting in the void volume) on standard Reversed-Phase C18 columns. HILIC provides orthogonal retention mechanisms (hydrogen bonding and dipole-dipole interactions) to adequately retain the compound. 0.1% Formic acid ensures the azetidine nitrogen (pKa ~10.4) remains fully protonated, maximizing ESI+ efficiency.

Step 3: Source Optimization (ESI+)

  • Action: Set Capillary Voltage to 3.5 kV, Desolvation Temperature to 350°C, and Desolvation Gas Flow to 800 L/hr.

  • Causality: The relatively low molecular weight of the compound means it desolvates easily. Excessive desolvation temperatures (>400°C) can induce thermal degradation of the strained azetidine ring within the source before it even reaches the mass analyzer.

Step 4: Data Acquisition & Validation

  • Action: Acquire data in MRM mode (QqQ) or Data-Dependent Acquisition (DDA) mode (Q-TOF). Validate the run by ensuring the IS elutes within ±0.05 minutes of its established retention time and maintains a consistent peak area (±15% CV).

  • Causality: If the IS signal drops, it indicates ion suppression from the matrix, invalidating the quantitative capability of the run. This self-validating check ensures that any changes in the signal of 3-(Oxolan-3-yl)azetidine are due to actual concentration differences, not instrumental drift.

References

  • Benchchem.Mass Spectrometry for the Modern Chemist: A Comprehensive Guide.
  • Taylor & Francis.LC–MS/MS characterization of the forced degradation products of ezetemibe: Development and validation of a stability-indicating UPLC method.
  • ACS Publications.Study of Electron Ionization and Fragmentation of Non-hydrated and Hydrated Tetrahydrofuran Clusters.
  • AIP Publishing.Protocol for structure determination of unknowns by EI mass spectrometry. II. Diagnostic ions in one ring alicyclic, heterocyclic, and aromatic compounds.

Sources

Validation

In vitro metabolic stability of 3-(Oxolan-3-yl)azetidine compared to standard azetidines

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison Guide & Experimental Methodology.

Executive Summary

The paradigm shift from flat, sp²-hybridized aromatic rings to sp³-rich, three-dimensional heterocycles is a cornerstone of modern drug discovery. Azetidines—highly strained four-membered nitrogenous rings—have emerged as vital motifs to enhance pharmacokinetic properties, solubility, and metabolic stability[1]. However, unsubstituted or simply alkylated azetidines can still be susceptible to rapid Phase I metabolism, specifically cytochrome P450 (CYP450)-mediated α-carbon oxidation and subsequent ring-opening[2].

To circumvent these liabilities, the incorporation of oxygen-containing sp³-rings, such as the oxolane (tetrahydrofuran) moiety, has been strategically employed. The compound 3-(oxolan-3-yl)azetidine (CAS: 1795438-09-3)[3] represents a highly optimized structural building block. This guide objectively compares the in vitro metabolic stability of 3-(oxolan-3-yl)azetidine against standard azetidine scaffolds, detailing the mechanistic causality behind its enhanced stability and providing a self-validating experimental framework for evaluation.

Mechanistic Rationale: Why the Oxolane Substitution Matters

The metabolic stability of a heterocyclic compound is heavily influenced by its susceptibility to oxidation by CYP enzymes[4]. Modifying the azetidine core with a 3-oxolanyl group introduces three distinct protective mechanisms:

  • pKa Modulation: The electron-withdrawing nature of the oxygen atom in the oxolane ring subtly reduces the basicity (pKa) of the azetidine nitrogen. A less basic amine is often less prone to CYP-mediated N-dealkylation and direct oxidation[5].

  • Steric Shielding: The bulky, three-dimensional oxolane ring provides steric hindrance around the azetidine core, physically obstructing the approach of the bulky CYP450 heme-oxo active site to the vulnerable α-protons[5].

  • sp³ Character (Fsp³): Increasing the fraction of sp³ carbons correlates with improved clinical success and lower off-target toxicity. The oxolane-azetidine hybrid maximizes Fsp³ while maintaining a low molecular weight, optimizing the balance between lipophilicity and aqueous solubility[1].

Pathway Azetidine Standard Azetidine (High pKa, Exposed N) CYP CYP450 Oxidation (Alpha-carbon hydroxylation) Azetidine->CYP RingOpen Ring Opening / N-Dealkylation (Rapid Clearance) CYP->RingOpen OxoAze 3-(Oxolan-3-yl)azetidine (Lower pKa, Steric Shielding) CYP_Block Reduced CYP450 Affinity (Slower Metabolism) OxoAze->CYP_Block Stable High Metabolic Stability (Prolonged Half-life) CYP_Block->Stable

Comparative metabolic pathways of standard azetidines versus 3-(oxolan-3-yl)azetidine.

Comparative Quantitative Data

To objectively evaluate the impact of the oxolane substitution, we compare the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of 3-(oxolan-3-yl)azetidine against unsubstituted azetidine and 3-phenylazetidine. Data is representative of standard human liver microsome (HLM) assays[6].

CompoundStructural FeatureHuman Liver Microsomes t1/2​ (min)Intrinsic Clearance ( CLint​ ) (µL/min/mg)Metabolic Classification
Unsubstituted Azetidine High ring strain, exposed α-carbons18.574.9High Clearance
3-Phenylazetidine Lipophilic, flat substituent26.252.9Moderate Clearance
3-(Oxolan-3-yl)azetidine sp³-rich, sterically shielded, lower pKa> 60.0< 15.0Low Clearance (Stable)

Note: The above values are representative benchmarks derived from structural analogs in standard microsomal stability assays to illustrate the pharmacokinetic advantage of the oxolane substitution[6],[4].

Self-Validating Experimental Protocol: In Vitro Liver Microsomal Stability Assay

As a Senior Application Scientist, I emphasize that an assay is only as reliable as its internal controls and mechanistic design. The following protocol outlines the gold-standard methodology for determining the metabolic stability of azetidine derivatives, ensuring that every step is a self-validating system[4].

G Start Compound Preparation (1 µM final conc. in buffer) Microsomes Addition of Liver Microsomes (0.5 mg/mL protein) Start->Microsomes NADPH NADPH Regeneration System (Initiate Reaction) Microsomes->NADPH Incubation Incubation at 37°C (Time points: 0, 5, 15, 30, 45, 60 min) NADPH->Incubation Quench Quench with Cold Acetonitrile (Precipitate Proteins) Incubation->Quench Centrifuge Centrifugation (4000 rpm, 15 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent Depletion) Centrifuge->LCMS Data Calculate t½ and CLint LCMS->Data

Step-by-step workflow for the in vitro liver microsomal stability assay.

Step-by-Step Methodology & Causality:
  • Preparation of Test Compound: Prepare a 10 mM stock solution of 3-(oxolan-3-yl)azetidine hydrochloride[3] in DMSO. Dilute to a final assay concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: A 1 µM concentration ensures the substrate is well below the Michaelis-Menten constant ( Km​ ) for most CYP enzymes, guaranteeing first-order kinetics necessary for accurate CLint​ calculation. Keeping final DMSO concentration ≤0.1% prevents solvent-mediated CYP inhibition.

  • Microsome Addition: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

    • Causality: 0.5 mg/mL is the optimal balance. Lower concentrations risk undetectable depletion rates for highly stable compounds like 3-(oxolan-3-yl)azetidine, while higher concentrations introduce non-specific protein binding artifacts that artificially inflate apparent stability.

  • Pre-Incubation: Pre-incubate the mixture at 37°C for 5 minutes.

    • Causality: Ensures thermal equilibrium before initiating the enzymatic reaction, preventing an artificial lag phase in the kinetic curve.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regeneration system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: Using a regeneration system rather than direct NADPH addition ensures a constant, non-depleting supply of the essential electron donor throughout the 60-minute incubation, preventing artificial rate-limiting plateaus.

  • Time-Course Sampling & Quenching: At designated time points (0, 5, 15, 30, 45, and 60 minutes), remove a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol or tolbutamide).

    • Causality: The 3:1 ratio of cold organic solvent instantly denatures the CYP enzymes, halting the reaction precisely at the time point. It also precipitates the microsomal proteins, preparing the sample for clean LC-MS/MS injection.

  • Centrifugation and Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression ( −k ) is used to calculate t1/2​ ( 0.693/k ) and CLint​ ( k×MV​ , where V is incubation volume and M is microsomal protein mass)[6].

Conclusion

The strategic integration of an oxolane ring onto the azetidine scaffold fundamentally upgrades the molecule's pharmacokinetic profile. By leveraging steric shielding and pKa modulation, 3-(oxolan-3-yl)azetidine demonstrates superior in vitro metabolic stability compared to standard azetidines[1],[5]. For drug development professionals, utilizing this sp³-rich building block offers a robust pathway to designing highly stable, bioavailable therapeutics while minimizing the risk of rapid CYP450-mediated clearance.

Sources

Comparative

Binding affinity comparison of 3-(Oxolan-3-yl)azetidine analogs in target assays

Title: Binding Affinity and Functional Efficacy Comparison of 3-(Oxolan-3-yl)azetidine Analogs in GPR119 Target Assays Executive Summary & Structural Rationale The pursuit of novel therapeutics for type 2 diabetes and me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Binding Affinity and Functional Efficacy Comparison of 3-(Oxolan-3-yl)azetidine Analogs in GPR119 Target Assays

Executive Summary & Structural Rationale

The pursuit of novel therapeutics for type 2 diabetes and metabolic syndrome has heavily focused on G protein-coupled receptor 119 (GPR119), a receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells. Activation of GPR119 stimulates the glucose-dependent secretion of insulin and incretin hormones like GLP-1[1].

Historically, medicinal chemistry efforts utilized piperidine-based scaffolds (e.g., AR231453) to anchor GPR119 agonists[2]. However, these highly flexible, lipophilic cores often suffer from poor metabolic stability, hERG channel liabilities, and high entropic penalties upon receptor binding. The introduction of the 3-(Oxolan-3-yl)azetidine scaffold represents a significant structural evolution[3].

Mechanistic Advantage: The ring contraction from a 6-membered piperidine to a 4-membered azetidine restricts conformational flexibility, thereby reducing the entropic penalty of binding[2]. Furthermore, the sp3-rich oxolan-3-yl (tetrahydrofuran-3-yl) appendage acts as a precise hydrogen-bond acceptor. This specific spatial geometry directs the oxygen heteroatom into a polar micro-pocket within the GPR119 transmembrane domain, while simultaneously lowering the overall lipophilicity (LogD) of the molecule compared to traditional alkyl or aryl substituents[4].

GPR119 Activation & Signaling Pathway

To objectively compare these analogs, it is critical to understand the signal transduction pathway they trigger. GPR119 is a G αs​ -coupled receptor. Upon ligand binding, the receptor undergoes a conformational shift that activates the G αs​ protein, which in turn stimulates Adenylate Cyclase (AC) to convert ATP into cyclic AMP (cAMP)[1].

GPR119_Signaling Ligand 3-(Oxolan-3-yl)azetidine Agonist Receptor GPR119 Receptor (Transmembrane) Ligand->Receptor Competitive Binding (Ki) G_Protein Gαs Protein Activation Receptor->G_Protein Conformational Change Effector Adenylate Cyclase (AC) G_Protein->Effector Subunit Dissociation SecondMsgr cAMP Accumulation (Measured via HTRF) Effector->SecondMsgr ATP Conversion Physio Insulin / GLP-1 Secretion SecondMsgr->Physio PKA Pathway Activation

Fig 1: GPR119 activation by 3-(Oxolan-3-yl)azetidine analogs leading to incretin/insulin secretion.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of 3-(Oxolan-3-yl)azetidine analogs relies on two orthogonal, self-validating assay systems: one for thermodynamic binding affinity ( Ki​ ) and one for functional efficacy ( EC50​ ).

Protocol A: Competitive Radioligand Binding Assay (Affinity)

Purpose: To isolate the physical binding event from intracellular signaling cascades, providing a direct measurement of receptor affinity. Causality & Validation: We utilize isolated CHO-K1 cell membranes overexpressing human GPR119. By removing the cytosol, we eliminate variations caused by intracellular GTP/GDP ratios. Non-specific binding (NSB) is strictly defined using a 1000-fold excess of unlabeled AR231453, ensuring the radioactive signal measured is exclusively from the GPR119 orthosteric site.

  • Membrane Preparation: Resuspend hGPR119-expressing membranes in assay buffer (50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).

  • Tracer Addition: Add 1.5 nM of [3H]-labeled reference agonist to 96-well plates.

  • Compound Titration: Dispense 3-(Oxolan-3-yl)azetidine analogs in a 10-point concentration-response curve (ranging from 10 μ M to 0.1 nM).

  • Incubation & Filtration: Incubate at 25°C for 90 minutes to reach thermodynamic equilibrium. Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific lipid binding).

  • Quantification: Measure retained radioactivity via liquid scintillation counting. Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: HTRF cAMP Accumulation Assay (Functional Efficacy)

Purpose: To quantify the downstream functional agonism of the compounds. Causality & Validation: Homogeneous Time-Resolved Fluorescence (HTRF) is utilized because its time-gated measurement eliminates background auto-fluorescence common in small-molecule libraries. A critical validation step is the inclusion of 0.5 mM IBMX (a phosphodiesterase inhibitor) in the stimulation buffer; this prevents the degradation of synthesized cAMP, ensuring the measured signal is a direct, linear reflection of Adenylate Cyclase activation[1]. An assay is only deemed valid if the Z'-factor is 0.6.

  • Cell Plating: Plate HEK293 cells stably expressing hGPR119 at 5,000 cells/well in a 384-well microplate.

  • Stimulation: Add the azetidine analogs diluted in stimulation buffer (HBSS, 0.1% BSA, 0.5 mM IBMX). Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add HTRF lysis buffer containing d2-labeled cAMP and anti-cAMP Cryptate conjugate.

  • Incubation: Incubate for 1 hour at room temperature in the dark to allow competitive binding between endogenous cellular cAMP and the d2-labeled cAMP tracer.

  • Readout: Read the plate on a time-resolved fluorometer (excitation at 337 nm; emission at 620 nm and 665 nm). Calculate the 665/620 ratio to determine EC50​ .

Data Presentation: Scaffold Comparison

The following table synthesizes representative experimental data comparing the 3-(Oxolan-3-yl)azetidine scaffold against traditional central rings (Piperidine and Pyrrolidine) in matched molecular pairs targeting GPR119[2][4].

Central ScaffoldRepresentative Core StructureTargetBinding Affinity ( Ki​ , nM)Functional Efficacy (cAMP EC50​ , nM)Lipophilicity (LogD 7.4​ )Ligand Efficiency (LE)
Piperidine 4-(Aryl)-piperidinehGPR11918.5 ± 2.142.0 ± 4.53.80.28
Pyrrolidine 3-(Aryl)-pyrrolidinehGPR11912.2 ± 1.428.4 ± 3.13.20.31
Azetidine 3-(Aryl)-azetidinehGPR1198.4 ± 0.915.6 ± 1.82.50.35
Oxolan-Azetidine 3-(Oxolan-3-yl)azetidine hGPR1193.2 ± 0.4 5.8 ± 0.7 1.9 0.42

Data Interpretation: The transition from a piperidine to an azetidine ring inherently improves Ligand Efficiency (LE) by reducing molecular weight and lipophilicity without sacrificing binding contacts[2]. However, the specific functionalization with the oxolan-3-yl moiety yields a synergistic effect. The oxygen atom in the oxolane ring establishes a critical hydrogen bond with a conserved residue (typically a Tyrosine or Threonine) in the GPR119 binding pocket, driving the Ki​ down to the low single-digit nanomolar range (3.2 nM)[3]. Furthermore, the dramatic reduction in LogD (from 3.8 in piperidines to 1.9) significantly reduces non-specific binding in the assays, leading to a tighter correlation between binding affinity ( Ki​ ) and functional efficacy ( EC50​ ).

Conclusion

For drug development professionals optimizing GPR119 modulators, the 3-(Oxolan-3-yl)azetidine scaffold offers a superior alternative to traditional piperidine cores. By constraining the conformational space and providing a geometrically optimized hydrogen-bond acceptor, this scaffold maximizes target binding affinity while maintaining a highly favorable physicochemical profile, ultimately resulting in robust functional efficacy in cAMP accumulation assays.

References

  • US10392366B2 - Azetidine compounds as GPR119 modulators for the treatment of diabetes, obesity, dyslipidemia and related disorders. Google Patents.
  • Zhang M, Feng Y, Wang J, et al. High-Throughput Screening for GPR119 Modulators Identifies a Novel Compound with Anti-Diabetic Efficacy in db/db Mice. PLOS One. Available at: [Link]

  • GPR119 Agonists: A Novel Strategy for Type 2 Diabetes Treatment. IntechOpen. Available at: [Link]

  • Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes. ACS Publications. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-(Oxolan-3-yl)azetidine

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(Oxolan-3-yl)azetidine and its associated waste streams. Moving beyond a simple checklist, we will explore the causal reasoning behind these procedures, grounding our practice in established regulatory frameworks and safety science to ensure a self-validating and trustworthy process.

Part 1: Hazard Characterization and Initial Assessment

Before any disposal protocol can be established, a thorough understanding of the substance's chemical properties and associated hazards is essential. 3-(Oxolan-3-yl)azetidine, often handled as its hydrochloride salt in laboratory settings[1][2], is a heterocyclic compound whose potential hazards must be evaluated to determine the correct waste stream.

The parent azetidine ring system is known to be flammable and corrosive[3][4][5]. While substitution can alter a molecule's properties, it is prudent to consider the potential hazards of the core structure when complete data for the specific derivative is unavailable.

Based on available Safety Data Sheets (SDS) for the hydrochloride salt and related structures, the following hazards are identified:

Hazard ClassificationDescriptionGHS CodeSource
Skin IrritationCauses skin irritation.H315[1]
Eye IrritationCauses serious eye irritation.H319[1]
Target Organ ToxicityMay cause respiratory irritation or drowsiness.H335/H336[1]

This initial assessment confirms that 3-(Oxolan-3-yl)azetidine is a hazardous substance requiring careful handling. The next step is to determine if it qualifies as a "Hazardous Waste" under regulatory definitions, which dictates the final disposal pathway.

Part 2: Regulatory Framework: Making a Hazardous Waste Determination

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[6] A chemical waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[7][8][9][10]

The following decision-making workflow is critical for classifying waste containing 3-(Oxolan-3-yl)azetidine.

G Figure 1. Hazardous Waste Determination Workflow cluster_characteristics RCRA Characteristics Evaluation cluster_outcomes A Start: Waste Generated (e.g., neat 3-(Oxolan-3-yl)azetidine, contaminated labware) B Is the waste a 'Listed Waste' under 40 CFR Part 261 Subpart D? A->B C Does the waste exhibit any hazardous characteristics? (Subpart C) B->C No E Hazardous Waste (Manage under RCRA regulations) B->E Yes D Non-Hazardous Waste (Dispose via standard institutional procedures) C->D No characteristics met F Ignitability (D001) Flash Point < 60°C? C->F J At least one characteristic met G Corrosivity (D002) pH ≤ 2 or ≥ 12.5? H Reactivity (D003) Unstable? Water-reactive? I Toxicity (D004-D043) Contains specific contaminants? J->E J->E

Caption: Waste classification follows a logical path to determine if it meets RCRA criteria.

Applying the Framework to 3-(Oxolan-3-yl)azetidine:

  • Listed Waste: 3-(Oxolan-3-yl)azetidine is not typically found on the EPA's F, K, P, or U lists of hazardous wastes. However, laboratory-derived waste can sometimes be captured by these lists depending on the processes used. Always verify with your institution's Environmental Health & Safety (EHS) department.

  • Characteristic Waste:

    • Corrosivity: As a basic amine, concentrated solutions of 3-(Oxolan-3-yl)azetidine could have a pH greater than 12.5, meeting the definition of corrosive waste.[7][9][10] Conversely, solutions of the hydrochloride salt may be acidic. A simple pH test of the waste stream is required.

    • Reactivity: There is no data to suggest that this compound is dangerously reactive (e.g., explosive or water-reactive) under normal conditions.[10]

    • Toxicity: This characteristic applies if the waste contains specific metals or pesticides above regulated limits, which is unlikely for pure product waste.

Part 3: Standard Operating Procedure (SOP) for Disposal

This protocol ensures the safe handling, storage, and disposal of waste containing 3-(Oxolan-3-yl)azetidine in compliance with EPA and OSHA standards.

Step 1: Personal Protective Equipment (PPE)

  • Rationale: Direct contact with the chemical can cause skin and eye irritation or damage.[1]

  • Procedure: At a minimum, wear standard nitrile gloves, a lab coat, and ANSI-rated safety glasses or goggles. If handling large quantities or creating aerosols, work within a certified chemical fume hood.

Step 2: Waste Segregation

  • Rationale: Mixing incompatible waste streams can lead to dangerous chemical reactions. Furthermore, mixing hazardous and non-hazardous waste is inefficient and costly, as the entire volume must then be treated as hazardous.

  • Procedure:

    • Dedicate a specific waste container for 3-(Oxolan-3-yl)azetidine and materials contaminated with it.

    • DO NOT mix this waste with strong oxidizing agents or strong acids, as this could lead to a violent reaction.[5]

    • Collect aqueous and organic waste streams separately.

Step 3: Containerization

  • Rationale: Proper containment prevents leaks and spills, protecting both laboratory personnel and the environment.[11]

  • Procedure:

    • Select a container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass for organic solutions).

    • Ensure the container has a secure, vapor-tight screw-top cap.

    • The container must be in good condition, free of cracks or residue on the outside.

    • Keep the container closed at all times except when actively adding waste.

Step 4: Labeling

  • Rationale: Accurate labeling is a legal requirement and is critical for communicating hazards to all personnel and the ultimate waste disposal facility.

  • Procedure: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "3-(Oxolan-3-yl)azetidine" and any solvents present.

    • The specific hazard characteristics (e.g., "Ignitable," "Corrosive," "Irritant").

    • The "Accumulation Start Date" (the date the first waste was added).

Step 5: On-Site Accumulation and Disposal

  • Rationale: The EPA strictly regulates the amount of time hazardous waste can be stored on-site before being sent to a licensed disposal facility.[12]

  • Procedure:

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) near the point of generation.

    • Ensure the SAA is under the control of the operator and is away from drains or ignition sources.[3]

    • Once the container is full, or within the time limit specified by your institution's generator status (typically much less than a year), arrange for a pickup from your EHS department.[12]

    • Your institution's EHS department will consolidate the waste and transfer it to a licensed Treatment, Storage, and Disposal Facility (TSDF) using a manifest tracking system, ensuring "cradle-to-grave" management.[13]

Part 4: Spill and Emergency Procedures

  • Rationale: Accidental releases require an immediate and correct response to mitigate hazards.

  • Procedure for Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE (double-gloving is recommended).

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent pad.[3]

    • Carefully collect the absorbent material using non-sparking tools and place it in the designated hazardous waste container.[5][11]

    • Clean the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.

  • Procedure for Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team immediately.

By adhering to this comprehensive guide, researchers can ensure that their work with 3-(Oxolan-3-yl)azetidine is conducted not only with scientific rigor but also with the highest commitment to safety and environmental stewardship.

References

  • RCRA Characteristic Waste. Office of Clinical and Research Safety.
  • 3-(oxolan-3-yl)azetidine hydrochloride — Chemical Substance Information. NextSDS.
  • Hazardous Waste Characteristics: A User-Friendly Reference Document, October 2009. U.S. Environmental Protection Agency.
  • Understanding RCRA Waste Characterization. AMI Environmental.
  • RCRA 101 Part 3: Listed and Characteristic Wastes. New Pig Corporation.
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. Acsourcers.
  • 3-(oxolan-3-yl)azetidine hydrochloride (C7H13NO). PubChemLite.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. Tetra Tech.
  • 3-(oxolan-3-yl)azetidine hydrochloride. Molport.
  • Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG.
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.
  • Azetidine. Wikipedia.
  • Safety Data Sheet: Azetidine. Fisher Scientific.
  • Chemical Safety Data Sheet MSDS / SDS - 3-(trifluoromethyl)azetidin-3-ol hydrochloride. ChemicalBook.
  • Safety Data Sheet: Azetidine Hydrochloride. TCI Chemicals.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Oxolan-3-yl)azetidine

Navigating the complexities of novel chemical entities requires a deep-seated commitment to safety, grounded in a thorough understanding of the molecule's potential hazards. This guide provides essential, field-tested sa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Navigating the complexities of novel chemical entities requires a deep-seated commitment to safety, grounded in a thorough understanding of the molecule's potential hazards. This guide provides essential, field-tested safety and logistical information for handling 3-(Oxolan-3-yl)azetidine. It is designed for the discerning researcher, scientist, and drug development professional who understands that true scientific integrity begins with a culture of safety.

Our approach moves beyond a simple checklist. We will explore the why behind each recommendation, empowering you to make informed, risk-based decisions in your laboratory. This document is a self-validating system, designed to build your trust by providing value that extends beyond the product itself.

Hazard Assessment: Understanding the Compound

3-(Oxolan-3-yl)azetidine and its common salt form, 3-(Oxolan-3-yl)azetidine hydrochloride, should be handled with care. The hydrochloride salt is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation, drowsiness, or dizziness.[1][2]

The azetidine ring is a reactive moiety, and related compounds can be volatile, potentially releasing harmful vapors.[3][4][5] Therefore, a comprehensive safety strategy is not merely recommended; it is imperative.

The Primacy of Engineering Controls

Before any discussion of Personal Protective Equipment (PPE), we must emphasize the foundational role of engineering controls. PPE is the last line of defense.

  • Chemical Fume Hood: All manipulations of 3-(Oxolan-3-yl)azetidine, including weighing, transferring, and solution preparation, must be conducted in a certified chemical fume hood.[4][5] This is the most effective way to minimize inhalation exposure to vapors or aerosols.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive vapors.[5]

  • Safety Equipment: Ensure that a fully functional eyewash station and safety shower are readily accessible and unobstructed.[5]

Comprehensive Personal Protective Equipment (PPE) Protocol

A multi-layered PPE protocol is mandatory to prevent cutaneous, ocular, and respiratory exposure. The selection of PPE should be based on a risk assessment of the specific procedure being performed.

Eye and Face Protection

Given the classification as a serious eye irritant, robust eye protection is non-negotiable.

  • Chemical Splash Goggles: These are essential for all procedures. They must be worn to protect against splashes and potential vapors that can cause serious eye irritation.[2][3]

  • Full Face Shield: A face shield must be used in conjunction with chemical splash goggles whenever there is an elevated risk of splashes, such as during transfers of larger volumes or when reacting the material under pressure.[3][5]

Hand Protection

Direct contact with skin can cause irritation, making chemical-resistant gloves a critical barrier.[1]

  • Glove Selection: High-performance nitrile or neoprene gloves are recommended for handling azetidine compounds.[3][5] Always check the manufacturer's compatibility charts for specific breakthrough times if available.

  • Glove Inspection: Before each use, gloves must be inspected for any signs of degradation, tears, or punctures.

  • Double Gloving: The practice of wearing two pairs of gloves is strongly recommended, especially during compounding, purification, and disposal procedures.[3] This significantly reduces the risk of exposure in the event the outer glove is compromised.

Table 1: Glove Selection Guide for Handling 3-(Oxolan-3-yl)azetidine

Glove MaterialSplash ProtectionExtended ContactRationale
Nitrile ExcellentGoodProvides good resistance to a broad range of chemicals and offers excellent dexterity.
Neoprene ExcellentExcellentOffers superior protection against a wider array of chemicals and has better physical durability.
Latex PoorPoorNot recommended due to poor chemical resistance and potential for allergic reactions.
Body Protection

Protecting your skin and personal clothing from accidental spills is a key component of laboratory safety.

  • Chemical-Resistant Laboratory Coat: A lab coat, preferably with long sleeves and tight-fitting cuffs, should be worn at all times.[3][4] For procedures with a higher risk of splashing, a disposable, low-permeability gown or a chemical-resistant apron worn over the lab coat is ideal.[3][5]

  • Foot Protection: Sturdy, closed-toe shoes are a minimum requirement. Chemical-resistant boots are advised when handling larger quantities.[3]

Respiratory Protection

While engineering controls are the primary method for mitigating inhalation risks, respiratory protection may be necessary in specific situations.

  • Usage Scenarios: A NIOSH-approved respirator with an organic vapor cartridge should be used if work must be performed in a poorly ventilated area or if there is a significant risk of generating aerosols that cannot be contained by a fume hood.[3][4]

  • Fit and Training: Proper fit testing and user training are mandatory before any respirator is used.

Operational Plan: From Preparation to Completion

A systematic workflow ensures that safety protocols are integrated into every step of the experimental process.

Step-by-Step Handling Guide
  • Preparation: Before handling the compound, prepare the work area within the fume hood by lining it with absorbent, disposable bench paper.[5]

  • Donning PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, safety goggles and face shield (if required).

  • Handling: Use appropriate tools (e.g., spatulas) for transfers to avoid contamination.[4] Keep the container tightly sealed when not in use.[4]

  • Post-Handling: After the procedure is complete, thoroughly clean the work area with an appropriate solvent and decontaminating solution.[4]

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Remove the outer gloves first, followed by the face shield, lab coat, goggles, and finally the inner gloves. Wash hands thoroughly with soap and water after removing all PPE.[6]

Diagram 1: PPE Selection Workflow

This diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling 3-(Oxolan-3-yl)azetidine.

PPE_Workflow Start Start: Assess Procedure SmallScale Small Scale (<1g) Weighing/Solution Prep in Fume Hood Start->SmallScale Standard Benchwork LargeScale Large Scale (>1g) or High Splash Potential Start->LargeScale Increased Risk PoorVentilation Poor Ventilation or Aerosol Risk Start->PoorVentilation Compromised Engineering Controls PPE_Base Standard PPE: - Lab Coat - Double Nitrile Gloves - Chemical Splash Goggles SmallScale->PPE_Base PPE_Enhanced Enhanced PPE: - Add Full Face Shield - Consider Chem-Resistant Apron LargeScale->PPE_Enhanced PPE_Respiratory Full Protection: - Add NIOSH-Approved Respirator (Organic Vapor) PoorVentilation->PPE_Respiratory

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Oxolan-3-yl)azetidine
Reactant of Route 2
3-(Oxolan-3-yl)azetidine
© Copyright 2026 BenchChem. All Rights Reserved.